

1-Chloroadamantane CAS number 935-56-8 properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Chloroadamantane

Cat. No.: B1585529

[Get Quote](#)

An In-depth Technical Guide to **1-Chloroadamantane** (CAS 935-56-8)

Introduction

1-Chloroadamantane, with CAS number 935-56-8, is a halogenated derivative of adamantane, a rigid, tricycle hydrocarbon.^[1] It is characterized as a white to light grey crystalline solid.^{[2][3]} This compound serves as a crucial building block and versatile intermediate in organic synthesis. Its unique lipophilic and three-dimensional cage structure makes it a valuable scaffold in medicinal chemistry and materials science.^{[4][5]} It is a key precursor for the synthesis of various functionalized adamantane derivatives, which have found applications ranging from antiviral drugs to advanced polymers.^{[3][4][6]} This guide provides a comprehensive overview of its properties, synthesis, applications, and safety protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties

1-Chloroadamantane is a stable compound under normal conditions, though it is noted to be light-sensitive.^[3] It is poorly soluble in water but soluble in nonpolar organic solvents and hydrocarbons.^{[2][7]}

Property	Value	Source(s)
CAS Number	935-56-8	
Molecular Formula	C ₁₀ H ₁₅ Cl	[2] [8]
Molecular Weight	170.68 g/mol	[2] [8]
Appearance	White to light grey crystalline solid	[2] [3] [9]
Melting Point	165-166 °C	[2]
Boiling Point	211.58 °C (estimate)	[2] [3]
Density	1.0492 g/cm ³ (estimate)	[2] [3]
Refractive Index	1.6012 (estimate)	[2] [3]
Flash Point	82.3 °C	[3]
Vapor Pressure	0.088 mmHg at 25°C	[3]
Solubility	Poorly soluble in water. Soluble in hydrocarbons, DMSO (Slightly), Methanol (Slightly).	[2] [3] [7]
Storage Temperature	2-8°C	[2] [3]

Spectral Data

Comprehensive spectral data for **1-Chloroadamantane** is available, confirming its distinct cage structure.

Spectral Data Type	Key Information / Source
^1H NMR	Spectrum available from ChemicalBook. [10]
^{13}C NMR	Spectrum and chemical shifts available from SpectraBase. [11]
Mass Spectrometry (MS)	Mass spectrum (electron ionization) data is available from the NIST WebBook and SpectraBase. [12]
Infrared (IR) Spectroscopy	IR spectrum available from ChemicalBook. [13]

Synthesis and Purification

1-Chloroadamantane can be synthesized effectively from either adamantane or 1-adamantanol, with both methods offering high yields.[\[14\]](#) A particularly efficient method involves the catalytic chlorination of 1-adamantanol.[\[6\]](#)

Experimental Protocol: Catalytic Chlorination of 1-Adamantanol

This method utilizes a highly active Fe-Ti-polymer catalyst for the chlorination of 1-adamantanol with chloroform as the chlorinating agent. The reaction proceeds at room temperature with high conversion and yield.[\[6\]](#)

Materials:

- 1-Adamantanol
- Chloroform (CHCl_3)
- Iron (II or III) salt (e.g., FeCl_3)
- Metallic titanium (powder, chips, or plates)
- Polymer (e.g., polybutadiene, polyisoprene)
- Silicon dioxide (SiO_2)

Procedure:

- Catalyst Preparation: The active form of the catalyst is prepared by heating a mixture of an iron salt, metallic titanium, and a polymer in a chloroform solution at 200°C for 0.5-1 hour in an autoclave or sealed glass ampule.[6]
- Chlorination Reaction: To the prepared catalyst, add 1-adamantanol and chloroform. The typical molar ratio is [adamantanol]:[CHCl₃]:[Fe]:[Ti] = 500:1000:1:(1-100).[6] The reaction vessel is sealed and maintained at room temperature with agitation for 30-60 minutes. The reaction proceeds vigorously as HCl is generated from the chloroform.[6]
- Work-up and Isolation: After the reaction is complete, the autoclave is opened, and the reaction mass is filtered through a layer of silicon dioxide (SiO₂) to remove the catalyst.[6]
- Purification: Unreacted chloroform is distilled off from the filtrate. The remaining residue is then distilled under vacuum (e.g., at 80°C / 10 mmHg), which causes the **1-chloroadamantane** to sublime. The final product is collected, with reported yields of 92-95% and a melting point of 164-165°C.[6]

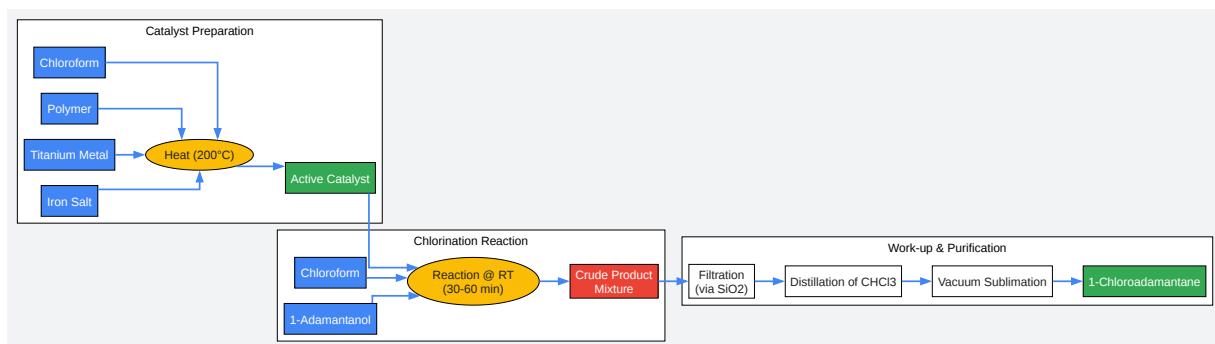
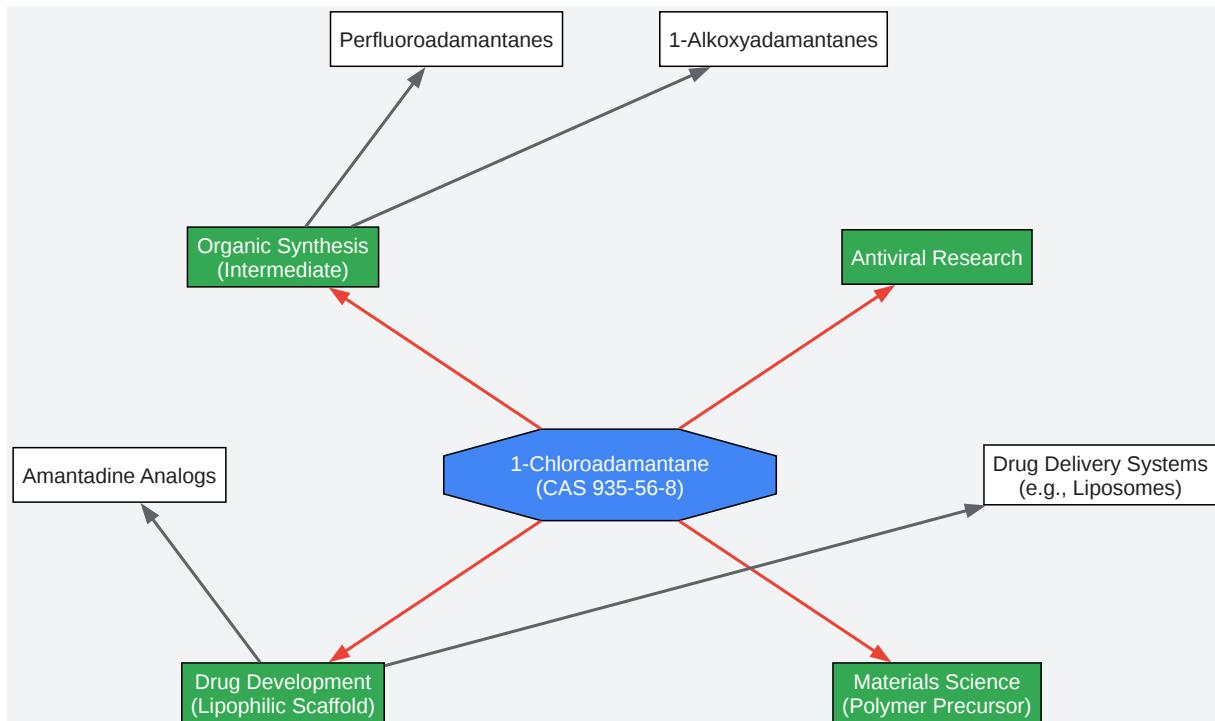

[Click to download full resolution via product page](#)

Diagram 1: General workflow for the catalytic synthesis of **1-Chloroadamantane**.


Purification Methods

For general purification, **1-chloroadamantane** can be crystallized from aqueous methanol (MeOH) or from methanol at -70°C.[2] Sublimation, as described in the synthesis protocol, is also an effective method.[2][6]

Chemical Reactivity and Applications

1-Chloroadamantane is a key intermediate for introducing the adamantyl moiety into other molecules. Its applications are widespread, particularly in drug development and materials science.

- Precursor for Adamantane Derivatives: It serves as a starting material for synthesizing other adamantane derivatives, such as perfluoroadamantane via aerosol direct fluorination.[2][15]
- Synthesis of Ethers: It undergoes solvolysis with alcohols in the presence of palladium complexes to yield 1-alkoxyadamantanes and di-1-adamantyl ether, with yields up to 98%. [16]
- Photoinduced Electron-Transfer (PET) Reactions: The compound has been studied in PET reactions, where it forms an unusual zwitterionic diradical intermediate complex with tert-butylamine.[3][15]
- Drug Development Scaffold: The adamantane cage is a privileged scaffold in medicinal chemistry.[4] Its high lipophilicity and structural rigidity can enhance the pharmacokinetic properties of a drug, such as increasing stability and improving plasma distribution.[4][5] Derivatives of adamantane, originating from precursors like **1-chloroadamantane**, are fundamental to antiviral drugs (e.g., Amantadine, Rimantadine) that target the M2 ion channel of the Influenza A virus.[4] It is also explored in drug delivery systems like adamantane-containing liposomes (ACLs) for targeted therapy.[17]
- Antiviral Activity: **1-Chloroadamantane** itself has been shown to exhibit virucidal activity against the Newcastle disease virus in chick embryo fibroblasts.[2][3]

[Click to download full resolution via product page](#)

Diagram 2: Role of **1-Chloroadamantane** as a central intermediate in synthesis.

Safety and Handling

While toxicological properties have not been fully investigated, **1-Chloroadamantane** is classified as an irritant.[18][9] Proper safety precautions are essential during handling.

Safety Information	Details	Source(s)
GHS Pictogram	GHS07 (Exclamation Mark)	
Signal Word	Warning	[2] [8]
Hazard Statements	H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	[2] [8]
Precautionary Statements	P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[8] [19]
Incompatibilities	Strong oxidizing agents.	[9] [20]
Hazardous Decomposition	Hydrogen chloride, carbon monoxide, carbon dioxide.	[9]

Handling and Storage

- **Handling:** Use with adequate ventilation in facilities equipped with an eyewash station and safety shower.[\[9\]](#)[\[19\]](#) Minimize dust generation. Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.[\[9\]](#)[\[19\]](#)
- **Storage:** Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances.[\[9\]](#) The material is light-sensitive.[\[2\]](#)[\[3\]](#)

First Aid Measures

- Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention. [\[9\]](#)
- Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention. [\[9\]](#)
- Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. [\[9\]](#)
- Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth and have them drink 2-4 cupfuls of water. Seek immediate medical attention. [\[9\]](#)

Conclusion

1-Chloroadamantane is a cornerstone intermediate for adamantane chemistry. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity make it an invaluable tool for researchers. The unique structural and lipophilic characteristics of the adamantyl group, readily introduced via **1-chloroadamantane**, continue to be exploited in the rational design of new pharmaceuticals and advanced materials, solidifying its importance in modern chemical and biomedical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS RN 935-56-8 | Fisher Scientific [fishersci.at]
- 2. 1-Chloroadamantane | 935-56-8 [chemicalbook.com]
- 3. Cas 935-56-8,1-Chloroadamantane | lookchem [lookchem.com]
- 4. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RU2178400C2 - Method of synthesis of 1- and 2-chloroadamantane from 1- and 2-adamantanol - Google Patents [patents.google.com]
- 7. chemwhat.com [chemwhat.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. 1-Chloroadamantane(935-56-8) 1H NMR [m.chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. spectrabase.com [spectrabase.com]
- 13. 1-Chloroadamantane(935-56-8) IR2 [m.chemicalbook.com]
- 14. benchchem.com [benchchem.com]
- 15. 1-Chloroadamantane 98 935-56-8 [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 18. 1-Chloroadamantane | C10H15Cl | CID 64154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. fishersci.com [fishersci.com]
- 20. carlroth.com [carlroth.com]
- To cite this document: BenchChem. [1-Chloroadamantane CAS number 935-56-8 properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585529#1-chloroadamantane-cas-number-935-56-8-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com